Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, with its unique structure, offers specific advantages in various chemical processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide typically involves the reaction of 3-fluoro-5-hydroxyphenylboronic acid with potassium fluoride and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-hydroxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide stands out due to its unique combination of a trifluoroborate group and a hydroxyphenyl group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers better performance in oxidative conditions and greater versatility in cross-coupling reactions .
Properties
CAS No. |
2149596-15-4 |
---|---|
Molecular Formula |
C6H4BF4KO |
Molecular Weight |
218.00 g/mol |
IUPAC Name |
potassium;trifluoro-(3-fluoro-5-hydroxyphenyl)boranuide |
InChI |
InChI=1S/C6H4BF4O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1 |
InChI Key |
LLCJVPLYJCWRJN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)O)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.